

27-Hydroxymangiferonic Acid: A Potential Therapeutic Agent - A Technical Guide

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Compound of Interest

Compound Name: 27-Hydroxymangiferonic acid

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Executive Summary

27-Hydroxymangiferonic acid, a naturally occurring triterpenoid found in *Mangifera indica* (mango), is emerging as a compound of significant interest for therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of **27-Hydroxymangiferonic acid** and its closely related analogue, 27-Hydroxymangiferolic acid. The primary known mechanism of action for these compounds is the activation of the Farnesoid X Receptor (FXR), a key nuclear receptor involved in regulating metabolism and inflammation. Preclinical studies, primarily utilizing the model organism *Caenorhabditis elegans*, have demonstrated the potential of these compounds to extend lifespan, improve healthspan, and ameliorate neurodegenerative disease models. This document details the chemical properties, biological activities, and underlying signaling pathways associated with these promising molecules, presenting quantitative data, experimental methodologies, and visual representations of their mechanisms of action.

Chemical and Physical Properties

27-Hydroxymangiferonic acid and 27-Hydroxymangiferolic acid are structurally similar triterpenoids. The key distinction lies in the functional group at the C-6 position of the steroid-like core, which is a ketone in **27-Hydroxymangiferonic acid** and a hydroxyl group in 27-Hydroxymangiferolic acid.

Property	27-Hydroxymangiferonic acid[1]	27-Hydroxymangiferolic acid[2]
Molecular Formula	C30H46O4	C30H48O4
Molecular Weight	470.69 g/mol	472.7 g/mol
IUPAC Name	(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid	(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid
CAS Number	5132-66-1	17983-82-3
Appearance	Powder	Solid
Melting Point	190-192 °C	Not available
Solubility	Soluble in DMSO	Not available

Synthesis

Detailed synthetic protocols for **27-Hydroxymangiferonic acid** are not extensively reported in the public domain. However, the synthesis of related mangiferin derivatives has been explored, suggesting potential strategies. These methods often involve the modification of the parent mangiferin structure to enhance bioavailability and therapeutic efficacy[3][4][5][6][7][8]. The synthesis of complex triterpenoids typically involves multi-step processes that may include extraction from natural sources, semi-synthetic modifications, or total synthesis.

Biological Activities and Therapeutic Potential

The primary biological activity identified for both **27-Hydroxymangiferonic acid** and **27-Hydroxymangiferolic acid** is the activation of the Farnesoid X Receptor (FXR)[9]. Most of the detailed biological studies have been conducted on 27-Hydroxymangiferolic acid (referred to as 27-HMA in the literature).

Farnesoid X Receptor (FXR) Agonism

Both **27-Hydroxymangiferonic acid** and 27-HMA have been identified as agonists of FXR, a nuclear receptor highly expressed in the liver, intestine, and kidneys. FXR plays a crucial role in bile acid, lipid, and glucose metabolism.

Compound	Assay	Result	Reference
27-Hydroxymangiferolic acid (27-HMA)	Dual-Luciferase Reporter Assay	EC50 = 6.693 μ M	[10]
27-Hydroxymangiferonic acid	FXR Transactivation Assay	Showed significant enhancement of FXR transcriptional activity	[9]

Lifespan and Healthspan Extension in *C. elegans*

Treatment with 27-HMA has been shown to extend the lifespan and improve healthspan indicators in the model organism *C. elegans*.

Concentration of 27-HMA	Lifespan Extension (%)	Reference
20 μ M	7.34	[9]
50 μ M	12.78	[9]
100 μ M	16.67	[9]
150 μ M	9.41	[9]
200 μ M	6.03	[9]

Healthspan improvements were observed through increased pharyngeal pumping rate and body bend frequency in aged nematodes treated with 27-HMA[10].

Neuroprotective Effects

In preclinical models of neurodegenerative diseases using *C. elegans*, 27-HMA has demonstrated protective effects. Specifically, it has been shown to alleviate the paralysis

phenotype in a *C. elegans* model of Alzheimer's disease where amyloid-beta is expressed in muscle cells[9].

Potential Anti-inflammatory, Antioxidant, and Anticancer Activities

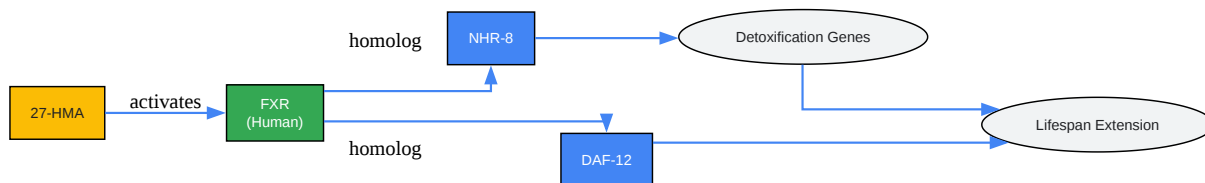
While direct evidence for **27-Hydroxymangiferonic acid** is limited, related compounds from mango extracts, such as mangiferin and other triterpenoids, have well-documented anti-inflammatory, antioxidant, and anticancer properties[11][12][13][14][15]. These activities are often attributed to the modulation of inflammatory pathways and the scavenging of reactive oxygen species. The structural similarity of **27-Hydroxymangiferonic acid** to these compounds suggests it may possess similar therapeutic potential, warranting further investigation.

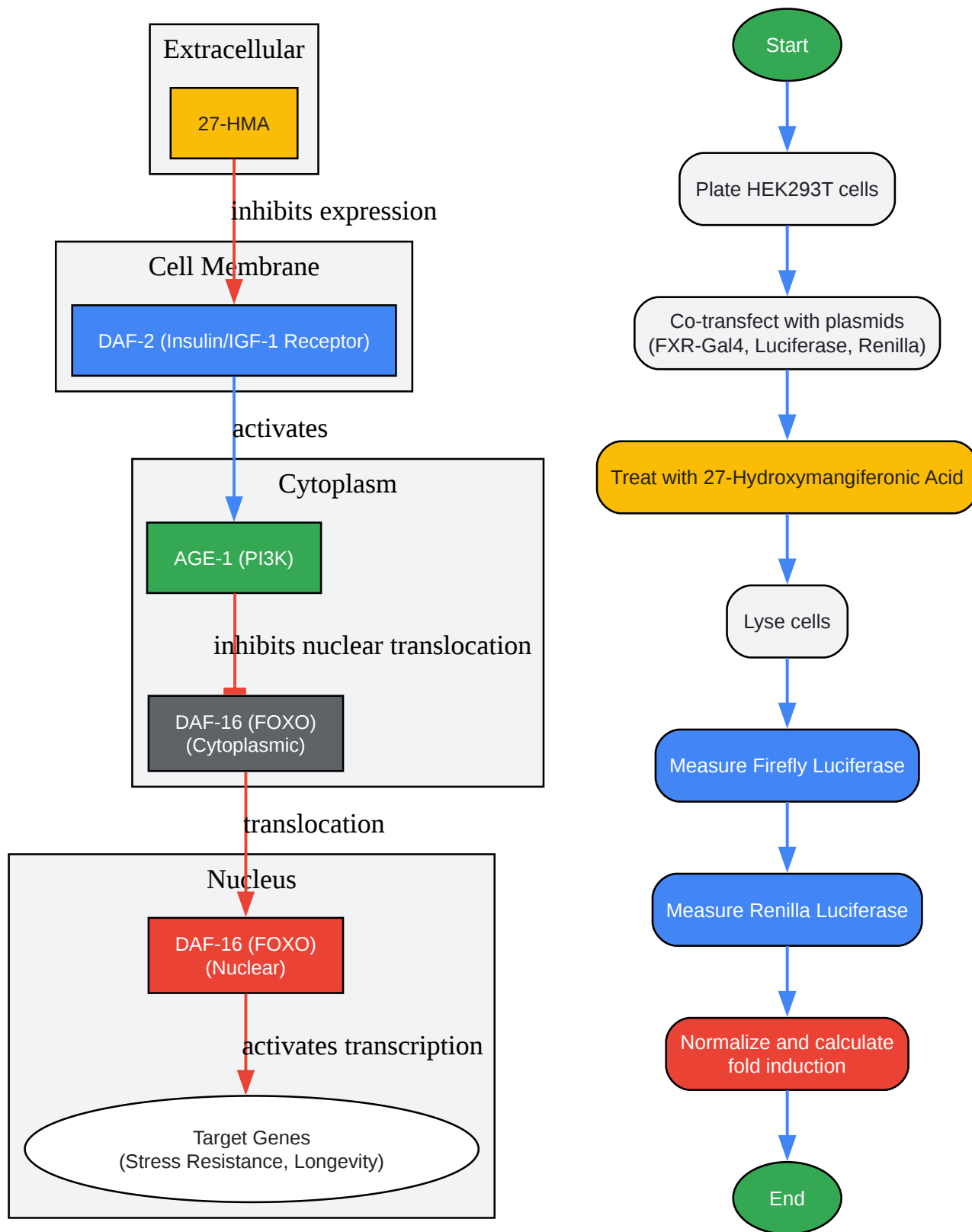
Signaling Pathways

The therapeutic effects of 27-HMA are believed to be mediated through the modulation of key signaling pathways, primarily the Nuclear Hormone Receptor (NHR) pathway and the Insulin/IGF-1 Signaling (IIS) pathway.

Nuclear Hormone Receptor (NHR) Signaling in *C. elegans*

In *C. elegans*, the FXR homologs NHR-8 and DAF-12 are crucial for the longevity effects of 27-HMA. The lifespan extension induced by 27-HMA was attenuated in *nhr-8* and *daf-12* mutant strains, indicating the dependence of its effects on these nuclear receptors[10][16].





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